Product packaging for BDP 581/591 maleimide(Cat. No.:)

BDP 581/591 maleimide

Cat. No.: B1192281
M. Wt: 499.32
InChI Key: DYIZPFHGGZIJDL-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of BODIPY Dye Platforms and Their Distinct Photophysical Characteristics

BODIPY dyes are renowned for their bright fluorescence and high photostability. mdpi.comnih.gov Key features that set them apart include:

High Fluorescence Quantum Yields: Many BODIPY derivatives exhibit quantum yields approaching 1.0, meaning they efficiently convert absorbed light into emitted fluorescence. thermofisher.comwikipedia.org This high efficiency contributes to their brightness, making them ideal for detecting low-abundance targets. nih.gov

Small Stokes Shifts: A small difference between the maximum absorption and emission wavelengths is a characteristic feature of many BODIPY dyes. wikipedia.org

Environmental Insensitivity: The spectral properties of many BODIPY dyes are relatively insensitive to solvent polarity and pH, providing more stable and predictable performance in the complex and variable environments found within biological systems. thermofisher.comwikipedia.org

Structural Versatility: The BODIPY core can be readily modified at various positions, allowing for the fine-tuning of its spectral properties and the introduction of reactive groups for conjugation to biomolecules. bocsci.commdpi.com This tunability has led to the development of a wide array of BODIPY derivatives spanning the visible spectrum. thermofisher.com

These properties make BODIPY dyes valuable alternatives to traditional fluorophores like fluorescein (B123965) and rhodamine. thermofisher.com

Table 1: General Photophysical Properties of BODIPY Dyes

PropertyDescriptionSignificance in Research
High Molar Extinction Coefficient Efficient light absorption at a specific wavelength.Enables strong signal generation even at low concentrations.
High Fluorescence Quantum Yield High efficiency in converting absorbed light into emitted fluorescence. thermofisher.comwikipedia.orgResults in bright probes, crucial for sensitive detection. nih.gov
Narrow Emission Bandwidth Emits light over a very specific and narrow range of wavelengths. thermofisher.comReduces spectral overlap in multi-color imaging experiments.
Photostability Resistance to photobleaching or fading upon exposure to light. mdpi.comAllows for longer imaging times and more robust data.
Environmental Insensitivity Fluorescence is largely unaffected by changes in solvent polarity or pH. thermofisher.comwikipedia.orgProvides reliable and consistent signals in diverse biological environments.
Structural Tunability The core structure can be chemically modified to alter properties. bocsci.comEnables the creation of a wide palette of colors and functional probes.

The Pivotal Role of Fluorescent Probes in Modern Biochemical and Cellular Investigations

Fluorescent probes are indispensable tools in modern life sciences research. creative-biolabs.com They function as molecular spies, allowing researchers to observe and quantify biological events in real-time and with high specificity. creative-biolabs.comthermofisher.com By covalently attaching a fluorescent dye to a molecule of interest, such as a protein or a nucleic acid, scientists can track its location, movement, and interactions within living cells and organisms. creative-biolabs.comthermofisher.com

This technique, known as fluorescent labeling, has revolutionized our understanding of cellular processes. thermofisher.com It is the cornerstone of numerous applications, including:

Immunofluorescence: Using fluorophore-conjugated antibodies to detect and visualize specific proteins within cells and tissues. thermofisher.com

Fluorescence Microscopy: Enabling high-resolution imaging of cellular structures and dynamic processes. mdpi.com

Flow Cytometry: Allowing for the rapid analysis and sorting of cells based on their fluorescent properties. bocsci.com

Fluorescence Resonance Energy Transfer (FRET): A technique used to study molecular interactions by measuring energy transfer between two different fluorophores. bocsci.com

The development of a diverse palette of fluorescent probes with distinct spectral properties has been crucial for advancing these techniques, enabling multicolor imaging and the simultaneous tracking of multiple biological targets. acs.org

Specificity and Utility of BDP 581/591 Maleimide (B117702) as a Covalent Bioconjugation Reagent

BDP 581/591 maleimide is a specific derivative of the BODIPY family designed for covalent labeling of biomolecules. lumiprobe.comantibodies.com The numbers in its name refer to its approximate maximum absorption (581 nm) and emission (591 nm) wavelengths, placing its fluorescence in the orange-red region of the visible spectrum. antibodies.com

The key to its utility lies in the maleimide functional group. This group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are naturally present in the amino acid cysteine. medchemexpress.commedchemexpress.com Under mild pH conditions (typically 6.5-7.5), the maleimide group readily forms a stable thioether bond with a thiol, effectively and permanently attaching the BDP 581/591 fluorophore to a protein or peptide at a cysteine residue. medchemexpress.commedchemexpress.com

This thiol-reactive chemistry makes this compound a valuable tool for site-specific labeling. nih.gov By strategically introducing cysteine residues into a protein through genetic engineering, researchers can precisely control the location of the fluorescent tag, minimizing potential interference with the protein's function.

Table 2: Key Characteristics of this compound

PropertyValue/DescriptionReference
Absorption Maximum (λabs) ~585 nm antibodies.com
Emission Maximum (λem) ~594 nm antibodies.com
Molar Extinction Coefficient (ε) ~104,000 M-1cm-1 antibodies.com
Fluorescence Quantum Yield (Φ) ~0.83 antibodies.comaip.org
Reactive Group Maleimide medchemexpress.commedchemexpress.com
Target Functional Group Thiol (Sulfhydryl) medchemexpress.commedchemexpress.com
Solubility Good in DMF, DMSO, and DCM antibodies.com

The bright fluorescence and high quantum yield of the BDP 581/591 core, combined with the specific reactivity of the maleimide group, make this compound a powerful reagent for a variety of applications, including fluorescence polarization assays and fluorescence microscopy. lumiprobe.comantibodies.com Its long fluorescence lifetime is also a notable feature. medchemexpress.com

Properties

Molecular Formula

C28H24BF2N3O3

Molecular Weight

499.32

IUPAC Name

1-(5-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-3-oxopentyl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C28H24BF2N3O3/c30-29(31)33-22(9-5-4-8-21-6-2-1-3-7-21)10-12-24(33)20-25-13-11-23(34(25)29)14-15-26(35)18-19-32-27(36)16-17-28(32)37/h1-13,16-17,20H,14-15,18-19H2/b8-4+,9-5+

InChI Key

DYIZPFHGGZIJDL-KBXRYBNXSA-N

SMILES

O=C(CCN1C(C=CC1=O)=O)CCC2=[N+]3C(C=C2)=CC4=CC=C(/C=C/C=C/C5=CC=CC=C5)N4[B-](F)3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 581/591 maleimide, BODIPY 581/591 maleimide

Origin of Product

United States

Molecular Design and Reactivity Principles of Bdp 581/591 Maleimide

Maleimide (B117702) Functionalization for Covalent Bioconjugation with Sulfhydryl Groups

The utility of BDP 581/591 maleimide in biological applications stems from the specific and efficient reactivity of its maleimide moiety towards sulfhydryl groups, which are present in the side chains of cysteine residues in proteins. lumiprobe.com

The reaction between a thiol group and a maleimide is a form of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. bachem.com Specifically, it proceeds through a Michael addition mechanism. bachem.com In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This leads to the formation of a stable thioether bond, covalently linking the BDP 581/591 dye to the target molecule. medchemexpress.combachem.com This reaction is highly chemoselective for thiols within a specific pH range, making it ideal for labeling biomolecules in complex biological mixtures. vectorlabs.com

The rate of the thiol-maleimide reaction is significantly influenced by the pH of the reaction medium. The reaction is most efficient in the pH range of 6.5 to 7.5. medchemexpress.commedchemexpress.com At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. vectorlabs.com However, at pH values above 7.5, the competitive reaction with primary amines becomes more significant. vectorlabs.com The solvent can also impact the reaction kinetics, with polar solvents being capable of facilitating the formation of the thiolate ion, the reactive species in this reaction. vectorlabs.com While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. prolynxinc.com However, subsequent hydrolysis of the succinimide (B58015) ring can occur, which results in a more stable, ring-opened structure. prolynxinc.com

Intrinsic Structural Features Governing Fluorescent Performance of BDP 581/591

The exceptional fluorescent properties of this compound are a direct result of its core chemical structure, which is based on the boron-dipyrromethene (BODIPY) scaffold.

The BODIPY core consists of a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety. This structure is characterized by its planar and rigid nature, which minimizes non-radiative energy loss from the excited state. This structural rigidity is a key factor in the high fluorescence quantum yields and sharp emission peaks characteristic of BODIPY dyes. wikipedia.org The core structure also imparts high photostability, making these dyes resistant to photobleaching during fluorescence microscopy experiments.

The spectral properties of BODIPY dyes, including their absorption and emission wavelengths, can be fine-tuned by modifying their molecular structure. rsc.org Extending the π-conjugated system of the BODIPY core, for instance by adding aromatic groups, typically results in a red-shift of the absorption and emission spectra. The specific substituents on the pyrrole (B145914) rings and the boron center can also modulate the electronic structure and, consequently, the fluorescence characteristics. In the case of BDP 581/591, these modifications result in a dye with an absorption maximum around 585 nm and an emission maximum around 594 nm. lumiprobe.com

The key spectral properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum (nm)585
Emission Maximum (nm)594
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)104,000
Fluorescence Quantum Yield0.83

Data sourced from Lumiprobe. lumiprobe.com

Advanced Spectroscopic Characterization and Performance Parameters for Research Applications

Quantitative Determination of Fluorescence Quantum Yields in Diverse Experimental Matrices

The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. BDP 581/591 maleimide (B117702) exhibits a high fluorescence quantum yield, which is a characteristic feature of the BODIPY class of dyes. aip.org The reported fluorescence quantum yield for BDP 581/591 maleimide is 0.83. lumiprobe.com

BODIPY dyes are known for their high fluorescence quantum yields, which are often close to unity and are largely unaffected by the solvent environment. This insensitivity to solvent polarity is a significant advantage in various experimental settings, as it ensures a stable and bright fluorescent signal. While specific data for this compound across a range of solvents is not extensively detailed in the available literature, the general behavior of BODIPY dyes suggests that high quantum yields are maintained in diverse experimental matrices.

Experimental MatrixFluorescence Quantum Yield (Φf)Reference
Not Specified0.83 aip.orglumiprobe.com
Various Organic SolventsGenerally high and insensitive to polarity

Assessment of Fluorescence Lifetime for Time-Resolved Spectroscopy and Anisotropy Studies

The fluorescence lifetime (τ) of a fluorophore is the average time it remains in the excited state before returning to the ground state. This parameter is crucial for applications such as fluorescence lifetime imaging microscopy (FLIM) and time-resolved fluorescence anisotropy. This compound is characterized as having a long fluorescence lifetime. medchemexpress.com This property makes it particularly well-suited for fluorescence polarization assays, where a longer lifetime allows for the measurement of rotational correlation times of macromolecules. medchemexpress.com

Experimental ConditionFluorescence Lifetime (τ)Reference
General DescriptionLong medchemexpress.com

Analysis of Spectral Bandwidths and Stokes Shifts for Multiplexed Imaging Strategies

The spectral characteristics of a fluorophore, including its absorption and emission maxima, Stokes shift, and spectral bandwidths, are fundamental to its utility in fluorescence-based applications, particularly in multiplexed imaging where minimal spectral overlap is desired.

This compound has a maximum excitation wavelength at 585 nm and a maximum emission wavelength at 594 nm. lumiprobe.com The Stokes shift, which is the difference between the excitation and emission maxima, is therefore 9 nm. BODIPY dyes are known for their characteristically small Stokes shifts. aip.org

The absorption and emission spectra of BODIPY dyes are typically narrow. axispharm.com This property is advantageous for multiplexed imaging as it reduces spectral crosstalk between different fluorophores. Specific quantitative data for the spectral bandwidth of this compound, such as the full width at half maximum (FWHM), are not extensively reported.

ParameterValueReference
Excitation Maximum (λex)585 nm lumiprobe.com
Emission Maximum (λem)594 nm lumiprobe.com
Stokes Shift9 nmCalculated from lumiprobe.com
Spectral BandwidthQualitatively narrow axispharm.com

Evaluation of Photostability Profiles Under Continuous Illumination Conditions

Photostability is a critical attribute of a fluorophore, determining its resistance to photobleaching or photodegradation upon exposure to excitation light. This compound, as a member of the BODIPY family of dyes, is recognized for its high photostability. axispharm.com This resistance to photobleaching allows for prolonged imaging periods and more accurate quantification of fluorescent signals.

The high photostability of BODIPY dyes makes them a robust choice for demanding applications such as single-molecule imaging and long-term cell tracking. While the qualitative descriptions of "high photostability" are prevalent in the literature, detailed quantitative photostability profiles, such as photobleaching quantum yields or decay curves under specific continuous illumination conditions for this compound, are not widely available. medchemexpress.comaxispharm.com

ParameterDescriptionReference
PhotostabilityHigh medchemexpress.comaxispharm.com

Applications of Bdp 581/591 Maleimide in Protein and Peptide Research Methodologies

Directed Covalent Labeling Strategies for Targeted Biomolecules

The precise attachment of fluorescent probes to specific sites on biomolecules is crucial for a wide range of biochemical and biophysical studies. BDP 581/591 maleimide (B117702) facilitates such targeted labeling through its specific reactivity with sulfhydryl groups.

BDP 581/591 maleimide is a thiol-reactive dye, meaning it readily forms a stable covalent bond with the sulfhydryl group of cysteine residues in proteins. This reaction, typically carried out at a pH between 6.5 and 7.5, allows for the site-specific labeling of proteins. The specificity of this labeling strategy is particularly high in proteins that contain a single, solvent-accessible cysteine residue. For proteins with multiple cysteines, site-directed mutagenesis can be employed to introduce a unique cysteine at a desired location for labeling, while removing other reactive cysteines. This approach provides a powerful method for positioning a fluorescent reporter at a specific site within a protein's structure, enabling the study of local environmental changes or conformational dynamics. The high selectivity of the maleimide group for thiols over other nucleophilic functional groups present in proteins, such as amines, minimizes non-specific labeling and ensures a homogeneously labeled protein population.

Table 1: General Parameters for Site-Specific Labeling of Proteins with this compound

ParameterRecommended Condition
pH6.5 - 7.5
Temperature4°C to Room Temperature
Molar Ratio (Dye:Protein)10:1 to 20:1
Reaction Time2 hours to overnight

Note: Optimal conditions may vary depending on the specific protein and buffer composition.

Similar to proteins, peptides containing cysteine residues can be specifically modified with this compound. This functionalization is instrumental in the development of fluorescently labeled peptides for various biochemical assays. For instance, a peptide substrate for a specific enzyme can be labeled with BDP 581/591. Upon enzymatic cleavage of the peptide, the resulting change in the fluorescence properties of the dye, such as its polarization or intensity, can be monitored to determine enzyme activity. This approach has been widely used to develop sensitive and continuous assays for proteases, kinases, and other enzymes. The bright fluorescence and photostability of the BDP 581/591 dye contribute to the high sensitivity and reliability of these assays.

Investigating Protein Dynamics and Intermolecular Interactions

The unique photophysical properties of this compound, particularly its long fluorescence lifetime, make it an excellent probe for studying the dynamic nature of proteins and their interactions with other molecules.

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution. The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion rate. Smaller molecules tumble rapidly in solution, leading to depolarization of the emitted light, while larger molecules tumble more slowly, resulting in a higher degree of polarization.

This compound, with its long fluorescence lifetime, is particularly well-suited for FP assays. To study ligand-receptor binding, a small ligand is labeled with this compound. When the labeled ligand is free in solution, it tumbles rapidly, and the emitted light has low polarization. Upon binding to its larger receptor protein, the rotational motion of the labeled ligand is significantly slowed, leading to an increase in the polarization of the emitted light. By titrating the receptor into a solution of the labeled ligand, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be determined.

Table 2: Illustrative Data from a Fluorescence Polarization Binding Assay

Receptor Concentration (nM)Fluorescence Polarization (mP)
050
175
5150
10220
20280
50350
100380
200395
500400

This is a hypothetical data set to illustrate the principle of an FP binding experiment.

The fluorescence properties of many fluorophores, including those of the BODIPY class, can be sensitive to the polarity of their local environment. This property can be exploited to monitor protein conformational changes. When this compound is attached to a cysteine residue that moves from a solvent-exposed environment to a more hydrophobic environment within the protein core during a conformational change, its fluorescence intensity can increase significantly. This fluorescence enhancement provides a direct readout of the conformational transition.

This approach is valuable for studying a variety of dynamic protein processes, such as protein folding, allosteric regulation, and the interaction of proteins with membranes or other binding partners. The magnitude of the fluorescence enhancement can provide insights into the extent of the environmental change experienced by the probe, and the kinetics of the fluorescence change can reveal the timescale of the conformational dynamics.

Utilization in Single-Molecule Biophysics for Resolving Molecular Heterogeneity

Single-molecule biophysics techniques allow for the study of individual molecules, providing insights into their conformational dynamics and interactions that are often obscured in ensemble-averaged measurements. The photophysical properties of the fluorescent probe are of paramount importance in these demanding experiments. BODIPY dyes, including BDP 581/591, possess several characteristics that make them attractive for single-molecule studies.

BDP 581/591 exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence, resulting in bright signals from individual molecules. Furthermore, its good photostability allows for longer observation times before the dye photobleaches, enabling the tracking of molecular processes over extended periods. These properties make this compound a promising candidate for use in techniques such as single-molecule Förster Resonance Energy Transfer (smFRET). In smFRET, two different fluorescent dyes, a donor and an acceptor, are attached to a biomolecule. The efficiency of energy transfer between the two dyes is dependent on the distance between them, providing a molecular ruler to measure intramolecular distances and their changes over time. The use of bright and photostable dyes like BDP 581/591 is critical for the success of these experiments, allowing for the resolution of distinct conformational states and the observation of dynamic transitions between them.

Single-Molecule Tracking of Labeled Biomolecules

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of the movement and behavior of individual molecules in real-time within complex biological systems, such as living cells. mdpi.com The selection of a suitable fluorescent probe is critical for the success of SMT experiments, requiring a dye that is bright, photostable, and can be specifically attached to the molecule of interest.

This compound and other BODIPY-based dyes have emerged as effective probes for SMT. nih.gov One innovative approach leverages the transient formation of red-shifted ground-state dimers (DII states) of BODIPY dyes. researchgate.net These transient encounters between dye molecules lead to bright, spatially isolated fluorescence emission, which can be localized with nanometer precision. nih.govresearchgate.net This characteristic allows for the acquisition of super-resolution images and the tracking of individual molecules over time to extract detailed spatio-temporal information. nih.gov

Research Findings:

In studies utilizing conventional BODIPY conjugates for live-cell SMLM (Single-Molecule Localization Microscopy), researchers have successfully resolved the nanoscopic spatial organization and dynamics of various biomolecules. researchgate.net For instance, by tracking single BODIPY-labeled fatty acid analogs, it was possible to observe their localization to the endoplasmic reticulum and lipid droplets under fed conditions. researchgate.net Upon fasting, the tracking data revealed a shift in their localization to dense clusters at the plasma membrane, accompanied by a change from free diffusion to confined immobilization. researchgate.net

This ability to track the movement of individual protein or peptide molecules labeled with this compound provides invaluable insights into:

Diffusion dynamics: Characterizing whether a protein is freely diffusing, confined to a specific cellular region, or actively transported.

Molecular interactions: Observing changes in diffusion patterns upon interaction with other biomolecules.

Subcellular localization: Precisely mapping the location and movement of proteins within cellular compartments.

The high quantum yield of BODIPY 581/591 ensures that a sufficient number of photons are emitted for precise localization, a key requirement for accurate tracking. aip.org However, a potential limitation of BODIPY dyes is their inherent hydrophobicity, which may lead to nonspecific adhesion and requires careful experimental design to minimize such artifacts. aip.org

Probing Conformational Dynamics at the Individual Molecular Level

Understanding the conformational changes that proteins and peptides undergo is fundamental to elucidating their biological function. Fluorescence spectroscopy is a highly sensitive technique for monitoring these dynamics. nih.gov Probes like this compound, whose fluorescence properties are sensitive to the local environment, can serve as reporters of conformational shifts.

The fluorescence emission of many BODIPY dyes can be influenced by the polarity and viscosity of their immediate surroundings. When a protein or peptide labeled with this compound undergoes a conformational change, the environment around the dye molecule can be altered. This change in the microenvironment can lead to detectable shifts in fluorescence intensity, lifetime, or emission spectrum, providing a direct readout of the structural transition.

Research Findings:

BODIPY dyes have been successfully utilized in single-molecule applications to investigate protein folding, a process defined by a series of conformational changes. aip.org The principle relies on the change in the dye's local environment as the protein transitions between unfolded, intermediate, and folded states. These changes can be monitored at the single-molecule level to map the folding landscape and kinetics.

While specific studies detailing the use of this compound for this exact purpose are emerging, the characteristics of the BODIPY class of dyes make it a strong candidate for such investigations. For example, a study on a different environmentally sensitive maleimide dye demonstrated its ability to sense the conformational changes underlying voltage sensing in the Shaker potassium channel by reporting on the environmental changes of specific residues. nih.gov

Table 2: Application of this compound in Conformational Dynamic Studies

Methodology Principle Information Gained
Environmental Sensitivity Fluorescence properties of the dye are sensitive to local polarity and viscosity changes. Reports on local structural rearrangements during protein folding, ligand binding, or other functional transitions.

| Fluorescence Polarization | The degree of polarization of the emitted fluorescence is dependent on the rotational mobility of the labeled molecule. | Provides information on changes in the size and shape of the protein-dye conjugate, reflecting conformational changes or binding events. |

The relatively long fluorescence lifetime of BDP 581/591 is particularly beneficial for fluorescence polarization-based assays, which can detect changes in the rotational mobility of a protein as it undergoes conformational shifts or interacts with binding partners. lumiprobe.comabpbio.com Despite their utility, a noted concern with BODIPY derivatives is a potential reduction in brightness upon conjugation to proteins, which could affect single-molecule sensitivity. aip.org

Microscopy and Cellular Imaging Methodologies Employing Bdp 581/591 Maleimide

High-Resolution Fluorescence Microscopy Techniques

BDP 581/591 maleimide (B117702) and its derivatives are well-suited for high-resolution imaging, providing bright and stable signals essential for detailed cellular analysis. axispharm.com The inherent characteristics of the BODIPY dye family, such as sharp emission peaks, contribute to clearer signals and reduced spectral overlap in multi-color imaging experiments. axispharm.com

BDP 581/591 has been successfully employed in confocal laser scanning microscopy to visualize and quantify processes at the subcellular level. In one notable application, a lipid-conjugated form of the dye, C11-BODIPY(581/591), was used to visualize cumene (B47948) hydroperoxide-induced lipid oxidation in rat-1 fibroblasts. nih.gov Confocal imaging allowed for the precise localization of the oxidative events within the cell, demonstrating the probe's utility in spatially resolving cellular stress responses. nih.gov This technique leverages the ability to obtain high-resolution, optically sectioned images of fluorescently labeled specimens, thereby minimizing out-of-focus light and improving image contrast.

The class of BODIPY dyes, to which BDP 581/591 belongs, is recognized for its potential in advanced super-resolution microscopy. These techniques, which bypass the diffraction limit of light, demand probes with high photostability and brightness, characteristics inherent to many BODIPY dyes. axispharm.com While specific applications of BDP 581/591 maleimide in super-resolution modalities like STORM (Stochastic Optical Reconstruction Microscopy) are still emerging, the structural modification of the BODIPY core is a key strategy for developing photoswitchable and photoactivatable probes. medchemexpress.com Such modifications are crucial for advancing the capabilities of BODIPY dyes in targeted drug delivery, neuroscience, and super-resolution microscopy.

Live-Cell Imaging with this compound Conjugates

Live-cell imaging places stringent demands on fluorescent probes, requiring them to be cell-permeable, non-toxic, and capable of specifically labeling targets within a dynamic cellular environment. BDP 581/591 and its conjugates have proven effective in meeting these challenges.

BDP 581/591 is described as a relatively hydrophobic dye. alabiolab.ro This property facilitates its passage across cellular membranes, allowing it to access intracellular compartments. A frequently used derivative for studying oxidative stress, C11-BODIPY(581/591), is designed to readily incorporate into cellular membranes. nih.govcellsignal.com Once inside the cell, its localization is primarily within these lipid-rich structures. This membrane localization is critical for its function as a sensor for lipid peroxidation, a process that occurs within cellular membranes. nih.govcellsignal.com

BDP 581/591 functions as a highly effective ratiometric biosensor for detecting intracellular oxidative stress. lumiprobe.com The core of this function lies in a diene moiety within the fluorophore's structure that is susceptible to oxidation by reactive oxygen species. lumiprobe.com In its reduced, non-oxidized state, the dye exhibits a fluorescence emission maximum at approximately 591 nm (red). cellsignal.comlumiprobe.com Upon reaction with ROS, the dye's chemical structure is altered, causing a significant shift in its fluorescence to a new emission maximum at around 515 nm (green). cellsignal.comlumiprobe.com This dual-emission property allows for ratiometric analysis, where the ratio of green to red fluorescence intensity provides a quantitative measure of oxidation, minimizing variability from factors like probe concentration or excitation intensity.

Table 1: Spectroscopic Properties of BDP 581/591 as an Oxidative Stress Biosensor

StateExcitation Max.Emission Max.Observed Color
Reduced~581 nm~591 nmRed
Oxidized~488 nm~510-515 nmGreen

Detection and Monitoring of Cellular Oxidative Stress Markers

The ability of BDP 581/591 to react with ROS makes it an invaluable tool for studying cellular oxidative stress, particularly lipid peroxidation. nih.govlumiprobe.com Lipid peroxidation is the oxidative degradation of lipids, which can lead to cell membrane damage and is a hallmark of processes like ferroptosis. cellsignal.com

The C11-BODIPY(581/591) derivative, a fatty acid analog, is specifically designed to detect this process in living cells. cellsignal.com Researchers have utilized this probe in various cell lines, including human lens epithelial (HLEB3) cells, to investigate lipid peroxidation. nih.gov In a typical assay, cells are loaded with the probe, which incorporates into the membranes. Upon induction of oxidative stress with an agent like tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide, the resulting lipid radicals oxidize the probe. nih.govlumiprobe.com This oxidation is then visualized and quantified by monitoring the shift in fluorescence from red to green using fluorescence microscopy or flow cytometry. lumiprobe.comnih.gov This method provides a sensitive readout for the extent of lipid peroxidation and can be used to assess the efficacy of antioxidants. nih.gov

Table 2: Experimental Parameters for Cellular Oxidative Stress Detection

ParameterDetailsReference
Cell Line Example NS0 (murine myeloma) lumiprobe.com
Probe Concentration 5 µM or higher lumiprobe.com
Incubation Time 30 minutes lumiprobe.com
Positive Control (Inducer) tert-butyl hydroperoxide (TBHP) lumiprobe.com
Negative Control (Antioxidant) α-tocopherol, butylated hydroxytoluene lumiprobe.com
Detection Method Flow Cytometry (FL1 channel, 530/30 BP filter for oxidized form) lumiprobe.com

BDP 581/591 as a Fluorescent Probe for Reactive Oxygen Species (ROS)

This compound functions as a fluorescent probe for detecting the effects of reactive oxygen species (ROS), primarily by targeting protein cysteine thiol groups, which are key targets of oxidative stress. nih.govacs.orgresearchgate.net The maleimide group possesses high reactivity towards the sulfhydryl groups of cysteine residues, forming stable thioether bonds under physiological conditions (pH 6.5-7.5). medchemexpress.com This reactivity allows the probe to be used for labeling proteins and peptides. medchemexpress.commedchemexpress.com

The detection of ROS is often indirect; oxidative stress caused by ROS leads to the oxidation of protein thiols. nih.govacs.orgresearchgate.net Maleimide-based probes can be used to alkylate the remaining reduced cysteine thiols. nih.govacs.orgresearchgate.net By quantifying the extent of labeling, researchers can infer the level of protein thiol oxidation that has occurred due to ROS activity. A decrease in probe signal would correlate with an increase in oxidized thiols.

More recent findings indicate that maleimide probes can also be used to directly label specific oxidized forms of cysteine. nih.gov In a sequential alkylation strategy, after blocking free thiols with iodoacetamide, maleimide has been shown to react with cysteine sulfinic acids (R-SO₂H), a post-translational modification resulting from cysteine oxidation. nih.gov This creates a stable sulfone Michael adduct, providing a more direct method for profiling protein S-sulfination. nih.gov The BDP 581/591 fluorophore itself is also noted for its utility as a ROS probe, as its fluorescence can change upon reaction with ROS. lumiprobe.comlumiprobe.com

Monitoring Lipid Peroxidation Dynamics via Fluorescence Spectral Shifts (e.g., BDP 581/591 C11)

A distinct application for this class of fluorophore involves BDP 581/591 C11, a fatty acid analog specifically designed to monitor lipid peroxidation in live cells and membranes. cellsignal.comfishersci.ca This probe incorporates into cellular membranes and acts as a sensitive sensor for lipid-based oxidative damage, a hallmark of processes like ferroptosis. cellsignal.comfishersci.cacaymanchem.com

The mechanism of BDP 581/591 C11 relies on a ratiometric fluorescence shift upon oxidation. cellsignal.com The unoxidized, or reduced, probe exhibits fluorescence in the red-orange spectrum. cellsignal.comglpbio.cn However, when the polyunsaturated butadienyl portion of the molecule is attacked by lipid radicals generated during peroxidation, the conjugated π-electron system is truncated. cellsignal.comthermofisher.comabpbio.com This chemical modification causes a dramatic shift in the fluorescence emission to the green spectrum. cellsignal.comfishersci.cadojindo.com

This spectral shift from red to green allows for ratiometric analysis, where the ratio of the fluorescence intensity at the two different emission wavelengths is measured. cellsignal.comfishersci.caabpbio.com This method provides a robust and sensitive readout of lipid peroxidation that minimizes variability caused by factors like probe concentration, excitation intensity, or photobleaching. fishersci.caabpbio.com The probe is sensitive to various radical-generating systems, including hydroxyl, alkoxyl, and peroxyl radicals. glpbio.cnresearchgate.net This ratiometric capability makes BDP 581/591 C11 a powerful tool for quantifying lipid peroxidation using fluorescence microscopy, flow cytometry, and high-content analysis. fishersci.caabpbio.comoup.com

Table 1: Spectral Properties of BDP 581/591 C11

State Excitation Max. (nm) Emission Max. (nm) Fluorescence Color
Reduced (Unoxidized) ~581 ~591 Red-Orange

Data compiled from sources cellsignal.comfishersci.cacaymanchem.comglpbio.cnabpbio.commedchemexpress.com.

Table 2: Compound Names Mentioned

Compound Name
This compound
BDP 581/591 C11

Integration of Bdp 581/591 Maleimide in Advanced Bioanalytical Assay Development

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. This process is highly dependent on the distance between the donor and acceptor fluorophores, making it a powerful tool for studying molecular interactions. aip.org The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a sensitive "molecular ruler" for distances typically in the 1-10 nm range.

The selection of a suitable fluorophore pair is critical for successful FRET assays. BDP 581/591 possesses several characteristics that make it an excellent candidate as a FRET partner, often as an acceptor. Its high molar absorptivity, sharp emission peak, and significant spectral overlap with donor fluorophores emitting in the green-yellow range (e.g., FAM or Cyanine3) are advantageous. Furthermore, its relatively long fluorescence lifetime is beneficial for time-resolved FRET applications, which can help reduce background noise and improve signal sensitivity. medchemexpress.com

In a typical FRET-based proximity assay, two interacting biomolecules (e.g., proteins) are labeled with a donor and an acceptor fluorophore, respectively. BDP 581/591 maleimide (B117702) can be used to specifically label one of these proteins via its cysteine residues. If the two proteins interact, bringing the donor and acceptor dyes into close proximity (within 1-10 nm), excitation of the donor fluorophore will result in energy transfer to the BDP 581/591 acceptor. This energy transfer is detected as a decrease in the donor's fluorescence emission and a simultaneous increase in the acceptor's emission.

This principle allows for real-time monitoring of dynamic biological processes, including:

Protein-Protein Interactions: Confirming and quantifying the binding affinity between two proteins.

Conformational Changes: Detecting intramolecular changes in a single protein by labeling two different sites on the same molecule.

Enzyme Kinetics: Monitoring the cleavage of a substrate labeled with a FRET pair, where cleavage separates the dyes and disrupts FRET.

The high quantum yield of BDP 581/591 ensures that the energy transferred from the donor is efficiently converted into a detectable fluorescent signal, enhancing the sensitivity of the assay. aip.org

Strategies for Developing Fluorescent Immunoassays and Affinity Probes

The maleimide group of BDP 581/591 is central to its use in creating fluorescently labeled affinity probes for immunoassays. medchemexpress.com This group reacts specifically with free sulfhydryl groups on proteins, such as those on cysteine residues in antibodies, antibody fragments (Fab), or other targeting proteins. This covalent conjugation results in a stable, fluorescently tagged probe that can be used to detect a specific analyte in a sample.

Steps for Developing a BDP 581/591-Based Affinity Probe:

Antibody/Protein Preparation: The target protein (e.g., an antibody) may require a reduction step to expose free sulfhydryl groups in the hinge region for labeling.

Conjugation Reaction: The reduced antibody is incubated with BDP 581/591 maleimide in a suitable buffer (pH 6.5-7.5) to allow for the specific reaction between the maleimide and thiol groups. medchemexpress.commedchemexpress.com

Purification: The resulting fluorescently labeled protein is purified from the unconjugated dye using techniques like size-exclusion chromatography or dialysis.

The resulting BDP 581/591-labeled antibody can be employed in various immunoassay formats, including:

Fluorescence Immunoassay (FIA): Where the fluorescent signal is directly proportional to the amount of analyte captured.

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For visualizing the location of specific antigens in tissue sections or cells using fluorescence microscopy. The photostability of BDP 581/591 is particularly beneficial for these imaging applications. medchemexpress.com

Flow Cytometry: To identify and quantify specific cell populations based on the presence of a target surface antigen.

Methodologies for Quantitative Biological Analysis (e.g., Protein Post-Translational Modification Profiling)

The reactivity of this compound towards thiol groups allows its application in advanced chemical proteomics for the quantitative analysis of protein post-translational modifications (PTMs), particularly those involving cysteine residues. Cysteine thiols are susceptible to various oxidative modifications (e.g., sulfenylation, nitrosylation, glutathionylation), which play critical roles in redox signaling and cellular responses to oxidative stress.

A key application of this compound is in the detection and quantification of reactive oxygen species (ROS). lumiprobe.com In its reduced state, the dye emits fluorescence at approximately 591 nm. lumiprobe.com Upon oxidation by ROS, its fluorescence emission maximum undergoes a significant blue-shift to around 515 nm. lumiprobe.com This spectral shift provides a ratiometric readout for quantifying oxidative stress levels within cells or tissues. For instance, in studies of lipid peroxidation, a related probe (BDP 581/591 C11) shifts from red to green fluorescence upon reacting with lipid radicals, allowing for quantitative analysis of this specific type of oxidative damage. mdpi.comdojindo.comdojindo.com

Methodology for Thiol-Reactivity Profiling:

Sample Preparation: Cells or tissues are lysed under conditions that preserve the native redox state of cysteine residues.

Labeling: The protein lysate is treated with this compound. The dye will covalently label the free, unmodified cysteine thiols.

Analysis: The labeled proteins can be analyzed using several methods:

Gel-Based Analysis: Labeled proteins are separated by SDS-PAGE, and the fluorescence can be visualized in-gel to assess changes in the modification status of specific proteins.

Mass Spectrometry (MS): For a global, proteome-wide analysis, the labeled proteins are digested, and the resulting peptides are analyzed by LC-MS/MS. The BDP 581/591 tag allows for the identification and quantification of cysteine-containing peptides, providing a site-specific profile of cysteine reactivity across thousands of proteins.

This approach enables researchers to compare the "cysteineome" of cells under different conditions (e.g., control vs. oxidative stress), revealing proteins and specific cysteine sites that are sensitive to redox modifications.

Table 2: Applications of this compound in Bioanalytical Assays

Assay Type Principle of Integration Key BDP 581/591 Property Utilized
FRET Assays Serves as an acceptor fluorophore in a FRET pair to measure molecular proximity. High Quantum Yield, Spectral Overlap, Long Fluorescence Lifetime
Fluorescent Immunoassays Covalently conjugated to antibodies via its maleimide group to create specific fluorescent probes. Thiol-Reactivity, Photostability, High Brightness
PTM Profiling Labels free cysteine thiols, allowing for quantification of oxidative modifications through fluorescence intensity or mass spectrometry. Thiol-Reactivity, Environment-Sensitive Fluorescence

| ROS Detection | Undergoes a spectral shift upon oxidation, enabling ratiometric measurement of reactive oxygen species. | Redox-Sensitive Fluorescence |

Synthetic Methodologies and Rational Chemical Modifications for Enhanced Research Utility

General Synthetic Routes for Boron-Dipyrromethene Dyes and Maleimide (B117702) Functionalization

The synthesis of BDP dyes, also known as BODIPY dyes, is a well-established area of organic chemistry, prized for its modularity and the exceptional photophysical properties of the resulting compounds. rsc.org These dyes are characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core, which can be chemically modified at several positions to tune its spectral properties and introduce reactive groups. nih.gov82.194.3

General synthetic strategies for the BODIPY core typically involve a one-pot, two-step procedure. The first step is the acid-catalyzed condensation of two equivalents of a pyrrole (B145914) derivative with an aldehyde or an acid chloride. beilstein-journals.orgacs.org This is followed by an oxidation step, often using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, to form the dipyrromethene intermediate. beilstein-journals.org The final step involves the complexation of this intermediate with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base such as triethylamine (B128534) (TEA) or Hünig's base. beilstein-journals.org The structural diversity of the final BODIPY dye can be controlled by the choice of the starting pyrrole and aldehyde/acid chloride. 82.194.3

Functionalization of the BODIPY core with a maleimide group is a key step in creating probes for bioconjugation, particularly for labeling proteins at cysteine residues. acs.orgnih.govaxispharm.com Maleimides react specifically with thiol groups under mild physiological conditions (pH 6.5-7.5) via a Michael addition reaction to form a stable thioether bond. axispharm.commedchemexpress.commedchemexpress.com The introduction of a maleimide functionality onto the BDP 581/591 core typically involves synthesizing a BDP derivative with a reactive handle, such as an amine or a carboxylic acid, and subsequently coupling it to a maleimide-containing linker.

The specific spectral characteristics of BDP 581/591 (absorption maximum ~581 nm, emission maximum ~591 nm) are achieved through the rational design of its chromophore. This typically involves extending the π-conjugated system of the BODIPY core. The synthesis of a BDP 581/591 maleimide derivative begins with the preparation of a BODIPY core that is functionalized with a suitable group for linker attachment, often at the meso (or 8) position.

A common synthetic approach involves:

Synthesis of the Core: Condensation of a substituted pyrrole with an aldehyde that contains a protected functional group (e.g., a carboxylic acid ester or an aminobenzaldehyde derivative).

Oxidation and Boron Complexation: Following the general procedure described above to form the BDP core.

Deprotection and Linker Attachment: Deprotection of the functional group on the meso-substituent.

Maleimide Coupling: The revealed functional group (e.g., a carboxylic acid) is then activated (e.g., as an NHS ester) and reacted with an amine-functionalized maleimide linker, or an amine-functionalized BDP dye is reacted with a maleimide-NHS ester, to form the final this compound probe. medchemexpress.comdcchemicals.com

The resulting compound is a thiol-reactive fluorescent dye with a long fluorescence lifetime, making it valuable for applications like fluorescence polarization assays and microscopy. lumiprobe.comlumiprobe.com

The maleimide group is a privileged reactive partner for the site-selective modification of proteins and other biomolecules containing free thiol groups. acs.orgresearchgate.net The success of this strategy relies on the synthetic accessibility and unique reactivity of the maleimide moiety. nih.gov

Several strategies exist for introducing maleimide functionalities onto fluorophores like BDP 581/591:

Amide Bond Formation: This is the most common method, where a BDP dye with a carboxylic acid is converted to an active ester (like an N-hydroxysuccinimide, NHS, ester) and then reacted with an amino-maleimide. Alternatively, an amino-functionalized BDP dye can be reacted with a maleimide-containing molecule that has an activated carboxyl group. medchemexpress.com

Linker Variation: The properties of the final conjugate can be modulated by altering the linker connecting the fluorophore and the maleimide. Linkers can vary in length, rigidity, and hydrophilicity to optimize the performance of the probe in specific applications.

Maleimide Stability: While the thioether bond formed between a maleimide and a thiol is generally stable, concerns about its reversibility through retro-Michael reactions have led to the development of next-generation maleimides designed to form more robust linkages. researchgate.netsemanticscholar.org These strategies often involve modifications to the maleimide ring itself to increase the stability of the final conjugate.

Parameter Description Relevance to this compound
Reaction pH Optimal range is 6.5-7.5 for selective reaction with thiols.Ensures specific labeling of cysteine residues in proteins under physiological conditions.
Linker A chemical chain connecting the BDP core to the maleimide.Can be used to control solubility and prevent steric hindrance between the dye and the target molecule.
Stability The stability of the resulting thioether bond.Crucial for applications requiring long-term tracking or analysis.

Derivatization for Orthogonal Bioconjugation Chemistries

While maleimide-thiol chemistry is a powerful tool, modern chemical biology often requires multiple, specific labeling steps on the same molecule or in the same system. This necessitates the use of orthogonal bioconjugation reactions—reactions that proceed with high specificity and yield without interfering with other functional groups or reactions present. interchim.fr For BDP 581/591, this has led to the development of derivatives for chemistries like copper-free click chemistry.

Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, is a bioorthogonal reaction that involves the reaction of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide (B81097). interchim.frlicorbio.com This reaction is highly specific and biocompatible, as it does not require the cytotoxic copper catalysts used in traditional click chemistry. biotium.combiochempeg.com

To utilize this chemistry, BDP 581/591 has been derivatized to include either an azide or a DBCO group.

BDP 581/591 Azide: This derivative can be synthesized by introducing an azide group onto the BDP core, often via a linker. It serves as a reactive partner for molecules that have been functionalized with a DBCO group. dcchemicals.com

BDP 581/591 DBCO: This variant incorporates the strained DBCO ring system. It reacts specifically and spontaneously with azide-modified biomolecules. licorbio.com0qy.com

These derivatives allow for a modular and orthogonal labeling strategy. For instance, a protein could be labeled at a cysteine residue using this compound and at a different, azide-modified site using a DBCO-functionalized molecule, or vice-versa.

Conjugation Chemistry Reactive Groups Catalyst Key Advantage
Maleimide-Thiol Maleimide + Thiol (-SH)NoneHigh specificity for cysteine residues.
SPAAC (Copper-Free Click) Azide (-N₃) + DBCONoneBioorthogonal, fast, and biocompatible.

Many organic fluorophores, including BDP dyes, are inherently hydrophobic. This can lead to poor solubility in aqueous buffers, a tendency to aggregate, and non-specific binding in biological systems, which can complicate their use as fluorescent probes. nih.gov

To overcome these limitations, this compound has been modified by incorporating polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. medchemexpress.comamericanchemicalsuppliers.com PEG is a hydrophilic and biocompatible polymer that can significantly improve the properties of the dye.

The development of PEGylated this compound involves synthesizing the molecule with a PEG linker between the BDP core and the maleimide group. medchemexpress.com The benefits of this modification include:

Enhanced Aqueous Solubility: The hydrophilic PEG chain improves the solubility of the dye in physiological buffers. medchemexpress.com

Improved Biocompatibility: PEGylation can reduce aggregation and minimize non-specific interactions with proteins and cell membranes. americanchemicalsuppliers.com

Longer Circulation Time: For in vivo applications, PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life. medchemexpress.com

Rational Design Principles for BDP 581/591-Based Probes Tailored to Specific Research Questions

The versatility of the BDP 581/591 scaffold allows for its rational design into a wide array of fluorescent probes tailored for specific scientific inquiries. The design process involves a careful balance of the fluorophore's core structure, its reactive functionality, and its physicochemical properties. rsc.org

Key design principles include:

Tuning Photophysical Properties: The absorption and emission wavelengths, quantum yield, and photostability of the BDP core can be fine-tuned by making chemical modifications to the indacene backbone. 82.194.3rhhz.net For BDP 581/591, the extended conjugation is key to its red-shifted spectra, making it suitable for applications where avoiding autofluorescence from biological samples is important.

Selecting the Right Conjugation Chemistry: The choice of reactive group is dictated by the target molecule. For labeling cysteine residues on proteins, a maleimide is the standard choice. alabiolab.ro For orthogonal labeling or for tagging molecules that lack accessible thiols, azide or DBCO derivatives are designed for copper-free click chemistry. biotium.com

Optimizing Solubility and Biocompatibility: For applications in aqueous environments or live cells, hydrophobicity is a major concern. nih.gov Introducing hydrophilic groups, such as PEG linkers or sulfonates, is a critical design step to ensure the probe functions correctly without aggregating or causing artifacts.

Incorporating Reporter Functionality: The BDP 581/591 structure can be modified to create probes that respond to their environment. For example, the C11 lipid peroxidation probe based on BDP 581/591 changes its fluorescence from red to green upon oxidation, allowing for ratiometric imaging of reactive oxygen species (ROS). nih.govbiorxiv.org

By systematically applying these design principles, researchers can develop BDP 581/591-based probes with optimized performance for a multitude of applications, from single-molecule biophysics to live-cell imaging and beyond. aip.orgscience.gov

Future Directions and Emerging Research Avenues Utilizing Bdp 581/591 Maleimide

Development of Next-Generation BDP 581/591 Maleimide (B117702) Derivatives with Expanded Capabilities

The inherent versatility of the BODIPY core structure provides a fertile ground for the chemical modification of BDP 581/591 maleimide, aiming to enhance its functionality and address current limitations in biological research. A significant focus of this developmental effort is to improve the water solubility of BODIPY dyes, which are characteristically hydrophobic. chemrxiv.orgnih.govchemrxiv.orgnih.govresearchgate.net Enhanced water solubility is crucial for their application in aqueous biological environments, minimizing aggregation and ensuring more accurate and reproducible results. researchgate.netnih.gov Strategies to achieve this include the incorporation of hydrophilic moieties such as sulfonate groups, polyethylene (B3416737) glycol (PEG) chains, or charged residues into the dye's structure. chemrxiv.orgresearchgate.net For instance, the introduction of a sulfonated aromatic group at the meso position of the BODIPY core has been shown to be a generalizable solution for improving water solubility without disrupting the fluorophore's electronic properties. nih.govchemrxiv.org

Another key area of development is the creation of this compound derivatives with large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. Dyes with larger Stokes shifts are highly desirable as they minimize self-quenching and reduce background interference, leading to improved sensitivity in fluorescence-based assays. nih.gov Researchers have successfully synthesized novel BODIPY dyes with Stokes shifts of up to 100 nm by annulating the pyrrole (B145914) ring with a coumarin (B35378) heterocyclic system. nih.gov

Furthermore, the development of "smart" or "turn-on" probes represents a significant leap forward. These probes are designed to be non-fluorescent or weakly fluorescent until they interact with their specific target. This activation mechanism dramatically improves the signal-to-noise ratio, enabling the detection of low-abundance biomolecules with high specificity. For example, a para-maleimide-substituted meso-phenyl BODIPY was found to exhibit reduced fluorescence in aqueous solutions due to aggregation-caused quenching (ACQ). nih.gov Upon reaction with thiols, the aggregation is disrupted, leading to a substantial "turn-on" fluorescence signal. nih.gov Such environmentally sensitive probes hold immense potential for dynamic studies within living cells.

Finally, efforts are underway to create this compound derivatives with tailored functionalities for specific biological applications. This includes the conjugation of the dye to targeting moieties, such as peptides or small molecules, to direct the probe to specific subcellular compartments or proteins of interest. mdpi.comnih.gov These targeted probes are invaluable for high-resolution cellular imaging and for studying the spatial organization and dynamics of biological processes. mdpi.comnih.gov

Table 1: Next-Generation this compound Derivatives and Their Expanded Capabilities

Derivative TypeExpanded CapabilityRationale and ApproachPotential Application
Water-Soluble DerivativesImproved performance in aqueous environmentsIncorporation of hydrophilic groups (e.g., sulfonates, PEG) to prevent aggregation.Enhanced reliability in cellular imaging and in vitro assays.
Large Stokes Shift DerivativesIncreased sensitivity and reduced backgroundChemical modification of the fluorophore core to separate absorption and emission spectra.High-sensitivity fluorescence detection in complex biological samples.
"Turn-On" ProbesHigh signal-to-noise ratio for specific detectionDesign of probes that are fluorescently quenched until they react with their target.Dynamic imaging of specific biomolecules and enzymatic activities in living cells.
Targeted ProbesSpecific localization within cells or tissuesConjugation to ligands (e.g., peptides, inhibitors) that bind to specific cellular components.High-resolution imaging of subcellular structures and protein-specific labeling.

Advancements in Multi-Omics Approaches through Enhanced Labeling and Detection

The emergence of multi-omics, the integrated analysis of different "omes" such as the genome, proteome, and metabolome, is revolutionizing our understanding of complex biological systems and diseases. nih.govnih.gov A key challenge in proteomics, a central component of multi-omics, is the functional characterization of proteins within their native cellular environment. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic technology to address this challenge. rsc.orgnih.govbitesizebio.comcreative-biolabs.commdpi.com ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of their functional state. rsc.orgnih.govbitesizebio.comcreative-biolabs.commdpi.com

This compound is ideally suited for the development of fluorescent probes for ABPP. An ABPP probe typically consists of three components: a reactive group that covalently modifies the target enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag for detection and enrichment. bitesizebio.com The maleimide group of BDP 581/591 can serve as the reactive group, targeting the nucleophilic cysteine residues often found in the active sites of enzymes like proteases and kinases. The BDP 581/591 fluorophore itself acts as the reporter tag, enabling the visualization of labeled enzymes by in-gel fluorescence scanning or fluorescence microscopy. bitesizebio.com

The integration of this compound-based probes into ABPP workflows facilitates the identification of active enzymes in complex biological samples, such as cell lysates or even living cells. mdpi.com This approach provides a snapshot of the functional proteome, which can be more informative than traditional proteomic methods that only measure protein abundance. For example, competitive ABPP can be used for target identification and selectivity profiling of drug candidates. In this setup, a biological sample is pre-incubated with a potential inhibitor before treatment with a broad-spectrum this compound-based probe. The inhibitor will block the probe from binding to its target enzymes, resulting in a decrease in the fluorescent signal for those specific proteins. This allows for the identification of the drug's targets and off-targets within the proteome.

Furthermore, the bright and stable fluorescence of this compound is advantageous for multi-omics studies that combine proteomics with other analytical techniques. For instance, after fluorescent labeling and identification of target proteins by ABPP, the same samples can be subjected to mass spectrometry for more in-depth protein identification and characterization. This correlative approach provides a more comprehensive understanding of the molecular changes occurring in a biological system in response to a particular stimulus or disease state. The development of advanced chemical probes, including those based on this compound, is a critical step towards realizing the full potential of multi-omics in biomedical research and personalized medicine. bioengineer.orgfrontiersin.org

Table 3: this compound in Multi-Omics Approaches

Multi-Omics ApproachRole of this compoundResearch Finding/Potential
Activity-Based Protein Profiling (ABPP) As a fluorescent reporter tag on chemical probes designed to covalently label the active sites of specific enzyme families.Enables the visualization and quantification of functionally active enzymes in complex proteomes, providing insights into cellular signaling and metabolic pathways.
Chemoproteomics for Target Identification In competitive ABPP experiments to identify the protein targets of small molecule inhibitors.The displacement of a BDP 581/591-labeled probe by a drug candidate reveals the drug's target engagement and selectivity profile across the proteome.
Integrated 'Omics' Analysis As a tool for fluorescently labeling proteins for subsequent identification by mass spectrometry and correlation with other 'omics' data (e.g., transcriptomics, metabolomics).Provides a more comprehensive understanding of cellular responses to stimuli by linking changes in protein activity to alterations in gene expression and metabolic profiles.

Q & A

Q. What experimental conditions optimize the conjugation efficiency of BDP 581/591 maleimide to cysteine residues in proteins?

this compound reacts selectively with free thiols (-SH) under mildly acidic to neutral conditions (pH 6.5–7.5). For optimal labeling:

  • Use buffer systems like PBS or HEPES to maintain pH stability.
  • Reduce disulfide bonds (e.g., with TCEP or DTT) to expose reactive thiols.
  • Avoid competing nucleophiles (e.g., Tris buffers) to prevent non-specific reactions.
  • Validate conjugation efficiency via SDS-PAGE with fluorescence imaging or mass spectrometry .

Q. How does the fluorescence quantum yield of this compound compare to other fluorophores in microscopy applications?

this compound has a high fluorescence quantum yield (Φ = 0.83), outperforming fluorescein (Φ ≈ 0.3–0.9, pH-dependent) and rhodamine derivatives (Φ ≈ 0.5–0.7). Its long fluorescence lifetime (~5–6 ns) reduces background noise in time-resolved imaging. For microscopy:

  • Use excitation at 585 nm and emission filters centered at 594 nm.
  • Optimize laser power to avoid photobleaching, though BDP dyes exhibit superior photostability compared to cyanine dyes .

Q. What controls are essential when using this compound for ROS detection?

BDP 581/591’s redox-sensitive fluorescence requires rigorous controls:

  • Include a non-ROS-exposed sample to establish baseline fluorescence.
  • Use a positive control (e.g., H₂O₂ treatment) to validate ROS responsiveness.
  • Co-stain with a redox-insensitive dye (e.g., BDP TMR) to normalize intracellular variations .

Advanced Research Questions

Q. How can thiosuccinimide bond instability in BDP 581/591 conjugates be mitigated during longitudinal cellular studies?

Maleimide-thiol adducts are prone to hydrolysis or retro-Michael reactions in vivo. Strategies include:

  • Stabilization via ring-opening : Introduce amines post-conjugation to convert thiosuccinimide to stable succinamic acid derivatives.
  • Next-gen maleimides : Use dibromomaleimide or disulfide-rebridging reagents for irreversible conjugation (though not yet available for BDP 581/591).
  • Validate conjugate stability via HPLC-SEC or LC-MS over time .

Q. How to design a multiplexed imaging experiment combining this compound with orthogonal labeling probes (e.g., azide/alkyne)?

  • Spectral separation : Pair BDP 581/591 (594 nm emission) with far-red probes (e.g., Cy5, emission ~670 nm) to minimize overlap.
  • Sequential labeling : Perform thiol-maleimide conjugation first, followed by click chemistry (azide-alkyne) for secondary targets.
  • Use quenching agents (e.g., sodium ascorbate) to suppress residual maleimide reactivity during orthogonal steps .

Q. What methodological approaches resolve contradictions in fluorescence polarization (FP) data when using this compound?

Discrepancies in FP may arise from:

  • Environmental sensitivity : BDP 581/591’s fluorescence lifetime varies with viscosity. Use time-resolved FP (TR-FP) to decouple rotational diffusion from lifetime effects.
  • Aggregation : Filter conjugates (0.22 µm) pre-experiment to remove aggregates.
  • Reference standards : Include a small-molecule control (e.g., free dye) to calibrate polarization thresholds .

Methodological Considerations

Q. How to statistically analyze fluorescence intensity variations in BDP 581/591-labeled samples?

  • Normalize data to total protein concentration or housekeeping markers.
  • Apply ANOVA for multi-group comparisons, with post-hoc corrections (e.g., Tukey’s test).
  • Use bootstrapping for non-normal distributions in low-n studies .

Q. What validation steps ensure reproducibility in BDP 581/591-based protein interaction studies?

  • Replicate experiments across independent batches of conjugated protein.
  • Include negative controls (e.g., cysteine-free mutants).
  • Confirm specificity via competitive inhibition with excess free thiols (e.g., β-mercaptoethanol) .

Data Reporting Guidelines

Q. How to document BDP 581/591 conjugation protocols for publication?

  • Specify dye-to-protein ratio, reaction time, and purification method (e.g., size-exclusion chromatography).
  • Report fluorescence quantum yield and lifetime under experimental conditions.
  • Deposit raw fluorescence spectra and SDS-PAGE gels in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.